3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660502
InChI: InChI=1S/C14H19BrO2/c15-10-14(7-4-8-16-11-14)12-17-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
SMILES:
Molecular Formula: C14H19BrO2
Molecular Weight: 299.20 g/mol

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane

CAS No.:

Cat. No.: VC17660502

Molecular Formula: C14H19BrO2

Molecular Weight: 299.20 g/mol

* For research use only. Not for human or veterinary use.

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane -

Specification

Molecular Formula C14H19BrO2
Molecular Weight 299.20 g/mol
IUPAC Name 3-(bromomethyl)-3-(phenylmethoxymethyl)oxane
Standard InChI InChI=1S/C14H19BrO2/c15-10-14(7-4-8-16-11-14)12-17-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Standard InChI Key IRYZDGHLYDJYDY-UHFFFAOYSA-N
Canonical SMILES C1CC(COC1)(COCC2=CC=CC=C2)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane features a six-membered oxane (tetrahydropyran) ring with substituents at the 3-position. The bromomethyl (-CH2Br) and benzyloxy methyl (-CH2OCH2C6H5) groups are attached to the same carbon atom, creating a sterically crowded environment that influences reactivity . The molecular formula is C14H19BrO2, with a molecular weight of 295.21 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₉BrO₂
Molecular Weight295.21 g/mol
IUPAC Name3-(bromomethyl)-3-(phenylmethoxymethyl)oxane
InChI KeyJGLCFZQEWGOHAA-UHFFFAOYSA-N

The stereoelectronic effects of the substituents modulate the compound’s interactions in chemical reactions, particularly in nucleophilic substitutions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane involves sequential functionalization of the oxane core:

  • Core Formation: Cyclization of a diol precursor to form the oxane ring.

  • Benzyloxy Introduction: Reaction with benzyl alcohol under acidic or basic conditions.

  • Bromomethylation: Treatment with brominating agents like N-bromosuccinimide (NBS) or PBr₃ .

A representative route is:

  • Step 1: React 3-hydroxymethyloxane with benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group.

  • Step 2: Brominate the remaining hydroxymethyl group using PBr₃ in anhydrous conditions.

Industrial Considerations

Industrial production would optimize for yield and purity through:

  • Continuous Flow Reactors: To enhance reaction control and scalability.

  • Catalytic Systems: Lewis acids (e.g., AlCl₃) to accelerate benzyloxy group installation.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding derivatives like azides or thioethers . For example:
R-Br+NaN3R-N3+NaBr\text{R-Br} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaBr}
This reactivity is pivotal in medicinal chemistry for introducing pharmacophores.

Oxidation and Reduction

  • Oxidation: The benzyloxy group converts to benzaldehyde using KMnO₄ or CrO₃.

  • Reduction: Catalytic hydrogenation (H₂/Pd) removes the benzyl group, yielding a primary alcohol .

Table 2: Common Reactions and Products

Reaction TypeReagentsMajor Product
Nucleophilic SubstitutionNaN₃, KCNAzide, Nitrile
OxidationKMnO₄, CrO₃Benzaldehyde
ReductionH₂/Pd3-(Hydroxymethyl)oxane

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a versatile intermediate in drug discovery. For example:

  • Anticancer Agents: Bromomethyl groups facilitate cross-coupling reactions to attach bioactive moieties .

  • Antiviral Compounds: Analogous structures have been explored as protease inhibitors.

Material Science

The rigid oxane core and bromine’s polarizability make it a candidate for:

  • Liquid Crystals: Modifying mesogenic properties.

  • Polymer Cross-Linkers: Enhancing thermal stability in resins.

Comparative Analysis with Related Compounds

Positional Isomers

Comparing 3- and 4-substituted oxanes reveals distinct behaviors:

CompoundReactivity (SN2)Steric Hindrance
3-[(Benzyloxy)methyl]-3-(bromomethyl)oxaneModerateHigh
4-[(Benzyloxy)methyl]-4-(bromomethyl)oxaneHighLow

The 3-substituted isomer’s steric hindrance slows nucleophilic attacks but improves selectivity .

Halogen Variants

Replacing bromine with chlorine or iodine alters reactivity:

  • Chlorine: Less reactive in SN2 due to weaker leaving group ability.

  • Iodine: Higher reactivity but reduced stability.

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